molecular formula C14H13N3 B6599722 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole CAS No. 70151-42-7

5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B6599722
CAS No.: 70151-42-7
M. Wt: 223.27 g/mol
InChI Key: HXYMSNYVKWYLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with methyl groups at the 5 and 6 positions and a pyridin-2-yl substituent at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the cyclocondensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the cyclization and bromination steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl nitrogen or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines
  • Imidazo[1,5-a]pyridines

Uniqueness

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a pyridin-2-yl group makes it particularly versatile in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-5-3-4-6-15-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYMSNYVKWYLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468674
Record name 5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70151-42-7
Record name 5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.